![molecular formula C16H19BrN2O B027868 α-(4-溴苯基)-α-[2-(二甲基氨基)乙基]-3-吡啶甲醇 CAS No. 41910-98-9](/img/structure/B27868.png)
α-(4-溴苯基)-α-[2-(二甲基氨基)乙基]-3-吡啶甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol is a complex organic compound that features a bromophenyl group, a dimethylaminoethyl group, and a pyridinemethanol moiety
科学研究应用
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
作用机制
Target of Action
TCMDC-131412, also known as alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-131412 acts as a reversible inhibitor of PfCLK3 . It binds to the kinase, inhibiting its activity and thereby disrupting the parasite’s RNA splicing process . This disruption is detrimental to the survival of the parasite, leading to its death .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing pathways within the parasite . RNA splicing is a crucial process for the correct assembly and catalytic activity of spliceosomes, which are necessary for the creation of mature mRNA molecules from pre-mRNA . By inhibiting PfCLK3, TCMDC-131412 disrupts this process, leading to a failure in the production of essential proteins for the parasite’s survival .
Result of Action
The result of TCMDC-131412’s action is the death of the Plasmodium falciparum parasite . By inhibiting PfCLK3 and disrupting RNA splicing, the compound prevents the parasite from producing essential proteins, leading to its death .
生化分析
Biochemical Properties
TCMDC-131412 interacts with the protein kinase PfCLK3, an enzyme that is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . The interaction between TCMDC-131412 and PfCLK3 disrupts the normal function of this enzyme, thereby inhibiting the parasite’s ability to survive and reproduce .
Cellular Effects
The effects of TCMDC-131412 on cellular processes are profound. By inhibiting PfCLK3, TCMDC-131412 prevents the transition of the malarial parasite from the trophozoite to schizont stages . This disruption in the parasite’s life cycle reduces its ability to reproduce and spread, thereby limiting the progression of the disease .
Molecular Mechanism
At the molecular level, TCMDC-131412 exerts its effects by binding to PfCLK3 and inhibiting its activity . This interaction disrupts the normal function of PfCLK3, leading to changes in gene expression and preventing the parasite from completing its life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCMDC-131412 have been observed to change over time . The compound shows potent activity against P. berghei sporozoites in a liver invasion and development assay
Dosage Effects in Animal Models
The effects of TCMDC-131412 vary with different dosages in animal models
Metabolic Pathways
TCMDC-131412 is involved in the metabolic pathways of the malarial parasite . By inhibiting PfCLK3, it disrupts the normal metabolic processes of the parasite, which can lead to its death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-(dimethylamino)ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-pyridinemethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Alpha-(4-Chlorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- Alpha-(4-Fluorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- Alpha-(4-Methylphenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
Uniqueness
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
属性
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXSVOPNBARLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512816 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-98-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
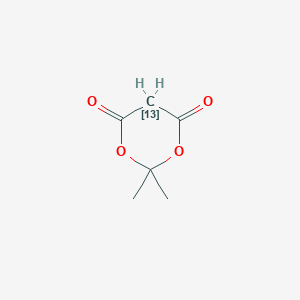
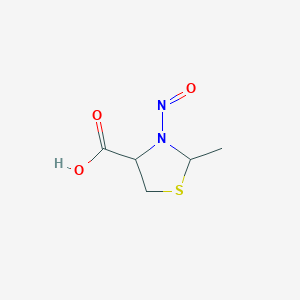

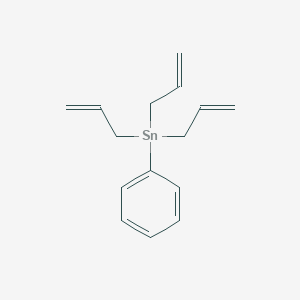


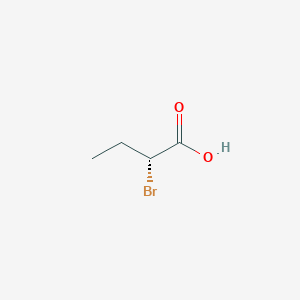
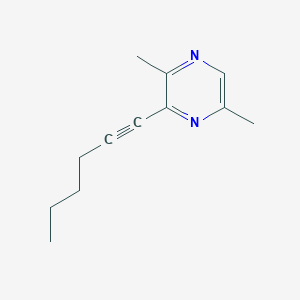
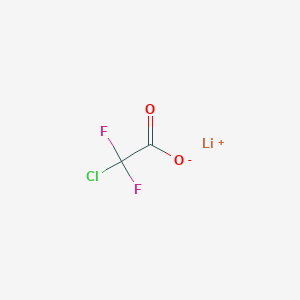
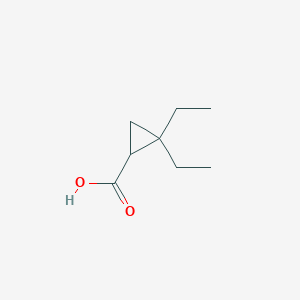
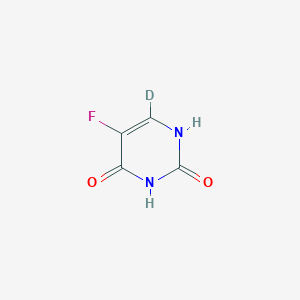
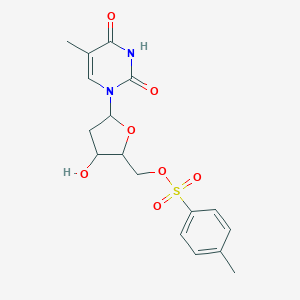
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

